5-(2-hydroxy-5-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide 5-(2-hydroxy-5-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16253448
InChI: InChI=1S/C14H13N5O2S/c1-7-3-4-12(20)9(5-7)10-6-11(18-17-10)13(21)15-14-19-16-8(2)22-14/h3-6,20H,1-2H3,(H,17,18)(H,15,19,21)
SMILES:
Molecular Formula: C14H13N5O2S
Molecular Weight: 315.35 g/mol

5-(2-hydroxy-5-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide

CAS No.:

Cat. No.: VC16253448

Molecular Formula: C14H13N5O2S

Molecular Weight: 315.35 g/mol

* For research use only. Not for human or veterinary use.

5-(2-hydroxy-5-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide -

Specification

Molecular Formula C14H13N5O2S
Molecular Weight 315.35 g/mol
IUPAC Name 3-(2-hydroxy-5-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C14H13N5O2S/c1-7-3-4-12(20)9(5-7)10-6-11(18-17-10)13(21)15-14-19-16-8(2)22-14/h3-6,20H,1-2H3,(H,17,18)(H,15,19,21)
Standard InChI Key VCCFOCFSCNPRNS-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)O)C2=NNC(=C2)C(=O)NC3=NN=C(S3)C

Introduction

Structural Characteristics

Molecular Composition and IUPAC Nomenclature

The compound’s systematic IUPAC name, 3-(2-hydroxy-5-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide, reflects its intricate architecture. Its molecular formula, C₁₄H₁₃N₅O₂S, corresponds to a molecular weight of 315.35 g/mol. The structure integrates three heterocyclic systems: a pyrazole ring, a 1,3,4-thiadiazole unit, and a phenolic substituent.

Key Structural Features

  • Pyrazole Core: The central pyrazole ring (positions 1–5) provides a planar, aromatic scaffold that facilitates π-π stacking interactions with biological targets. The carboxamide group at position 3 links the pyrazole to the thiadiazole moiety.

  • Thiadiazole Substituent: The 5-methyl-1,3,4-thiadiazole group at the carboxamide’s nitrogen introduces sulfur-based electronegativity, enhancing binding affinity to metalloenzymes .

  • Hydroxy-Methylphenyl Group: The 2-hydroxy-5-methylphenyl substituent at position 5 of the pyrazole contributes hydrogen-bonding capability and hydrophobic interactions, critical for substrate recognition .

Crystallographic data for analogous compounds, such as C₂₃H₁₆ClN₅S, reveal torsional angles between aromatic systems (e.g., 15–52°), influencing conformational stability and intermolecular interactions . These structural insights underscore the compound’s adaptability in binding diverse biological targets.

Synthetic Routes

Stepwise Synthesis and Reaction Optimization

The synthesis of 5-(2-hydroxy-5-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step protocols, as outlined below:

  • Formation of the Pyrazole Core:

    • Condensation of hydrazine derivatives with β-keto esters or diketones under acidic conditions generates the pyrazole ring. For example, esterification of 4-chlorobenzoic acid followed by hydrazination yields pyrazole precursors .

  • Introduction of the Thiadiazole Moiety:

    • Cyclization of thiosemicarbazides with sulfonic acids or halogenated intermediates forms the 1,3,4-thiadiazole ring. Chlorination of thiol intermediates (e.g., 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol) using Cl₂ gas in dichloroethane produces sulfonyl chlorides, which are subsequently amidated .

  • Carboxamide Coupling:

    • Activation of the carboxylic acid group on the pyrazole (e.g., using thionyl chloride) enables nucleophilic attack by the amine group of the thiadiazole, forming the carboxamide bond .

Reaction conditions (temperature: −2°C to 25°C, solvents: dichloromethane/ethanol mixtures) and catalysts (e.g., MgSO₄ for drying) are critical for optimizing yields, which range from 21% to 81% in analogous syntheses .

Comparative Synthetic Data

StepReagents/ConditionsYield (%)Reference
Pyrazole formationHydrazine, H₂SO₄, 0°C81
Thiadiazole synthesisCl₂ gas, HCl, dichloroethane42
Carboxamide couplingSOCl₂, DMF, rt68

Mechanism of Action

Enzymatic Inhibition and Receptor Modulation

The compound’s bioactivity likely stems from:

  • Cyclooxygenase-2 (COX-2) Inhibition: The phenolic hydroxyl group chelates metal ions in COX-2’s active site, reducing prostaglandin synthesis.

  • Dihydrofolate Reductase (DHFR) Binding: Thiadiazole sulfur atoms coordinate with DHFR’s pterin-binding pocket, disrupting folate metabolism in microbes .

Molecular docking studies on analogous structures reveal binding energies of −8.2 to −9.6 kcal/mol for COX-2 and −7.5 kcal/mol for DHFR, indicating strong target affinity .

Medicinal Chemistry Applications

Lead Optimization Strategies

To enhance pharmacokinetic properties, researchers propose:

  • Methyl Group Functionalization: Introducing electron-donating groups (e.g., -OCH₃) at the thiadiazole’s 5-position to improve metabolic stability.

  • Prodrug Design: Masking the phenolic hydroxyl as a phosphate ester to increase oral bioavailability .

Research Directions

Unresolved Questions and Future Studies

  • In Vivo Efficacy: Current data lack animal model validation for anti-inflammatory and antimicrobial claims .

  • Toxicity Profiling: Acute and chronic toxicity studies are needed to establish safety margins .

  • Structure-Activity Relationships (SAR): Systematic modification of the pyrazole’s 5-position substituents could identify potency trends .

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